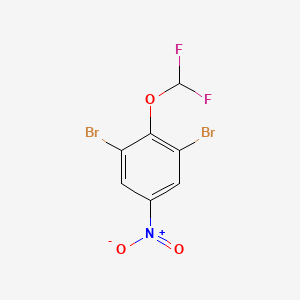

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene is an organic compound with the molecular formula C7H2Br2F2NO3. This compound is characterized by the presence of bromine, fluorine, and nitro functional groups attached to a benzene ring, making it a versatile intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene can be synthesized through a multi-step process involving the bromination, fluorination, and nitration of benzene derivatives. The typical synthetic route includes:

Fluorination: The substitution of hydrogen atoms with fluorine using reagents like hydrogen fluoride (HF) or fluorine gas (F2).

Industrial Production Methods

Industrial production of this compound typically involves large-scale bromination, fluorination, and nitration processes under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like organometallic compounds.

Reduction Reactions: The nitro group can be reduced to an amino group (NH2) using reducing agents such as hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Oxidation Reactions: The compound can undergo oxidation to form different oxidation states of the functional groups.

Common Reagents and Conditions

Substitution: Organometallic reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or other reducing agents like sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of various substituted benzene derivatives.

Reduction: Formation of 1,3-Dibromo-2-difluoromethoxy-5-aminobenzene.

Oxidation: Formation of oxidized derivatives depending on the functional groups involved.

Scientific Research Applications

Chemistry

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene serves as a crucial building block in organic synthesis. Its halogenated structure allows for various chemical transformations, including:

- Substitution Reactions : The bromine atoms can be substituted with nucleophiles, facilitating the synthesis of more complex organic molecules.

- Coupling Reactions : It can participate in coupling reactions (e.g., Suzuki or Heck reactions), which are essential for constructing biaryl compounds.

Biology

In biological research, this compound is utilized for studying enzyme interactions and protein-ligand binding due to its unique electronic properties. It has potential applications in:

- Enzyme Inhibition Studies : The compound's structure allows it to interact with enzymes, providing insights into inhibition mechanisms.

- Biochemical Assays : It can act as a probe in assays designed to study biochemical pathways.

Medicine

The compound is being investigated for its potential therapeutic applications:

- Anticancer Research : Preliminary studies suggest that halogenated compounds like this compound may exhibit cytotoxic effects against cancer cell lines.

- Anti-inflammatory Agents : Due to its structural features, it may be explored as a precursor for anti-inflammatory drug development.

Industry

In industrial applications, this compound is valuable for:

- Specialty Chemicals Production : Its unique properties make it suitable for producing chemicals with specific functionalities.

- Agrochemicals : It may serve as an intermediate in synthesizing agrochemical products.

Antimicrobial Activity

Research has shown that halogenated compounds often possess antimicrobial properties. A study on related brominated compounds demonstrated significant inhibition against bacterial strains such as Staphylococcus aureus and Escherichia coli, suggesting similar potential for this compound.

Cytotoxicity Studies

A recent investigation evaluated the cytotoxic effects of trifluoromethyl-substituted benzene derivatives on human cancer cell lines. The results indicated IC50 values ranging from 15 to 30 µM, highlighting the compound's potential for therapeutic applications against cancer.

Mechanism of Action

The mechanism of action of 1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, while the fluorine atoms can influence the compound’s reactivity and stability. The specific pathways and molecular targets depend on the context of its application, such as in drug development or biochemical studies .

Comparison with Similar Compounds

Similar Compounds

1,3-Dibromo-2-fluoro-5-nitrobenzene: Similar structure but with one less fluorine atom.

1,3-Dibromo-5-fluorobenzene: Lacks the nitro and difluoromethoxy groups.

2-Bromo-5-fluoro-1,3-dimethylbenzene: Contains methyl groups instead of nitro and difluoromethoxy groups.

Uniqueness

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene is unique due to the presence of both bromine and fluorine atoms along with a nitro group, which imparts distinct chemical properties and reactivity. This combination of functional groups makes it a valuable intermediate in various synthetic and industrial applications .

Biological Activity

1,3-Dibromo-2-difluoromethoxy-5-nitrobenzene is a halogenated aromatic compound with the molecular formula C7Br2F2NO2 and a molecular weight of approximately 268.01 g/mol. Its unique structure, characterized by the presence of bromine and fluorine substituents along with a nitro group, suggests potential biological activities that merit investigation.

Chemical Structure and Properties

The compound features a benzene ring substituted with:

- Two Bromine Atoms : Enhancing reactivity and potential biological interactions.

- One Difluoromethoxy Group : Contributing to its lipophilicity and possibly affecting its interaction with biological targets.

- One Nitro Group : Known for its role in various biological activities, including antibacterial and anticancer properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several areas based on existing literature:

Antimicrobial Activity

Halogenated compounds are often explored for their antimicrobial properties. Preliminary studies suggest that compounds similar to this compound exhibit significant activity against various bacterial strains. The presence of bromine and nitro groups may enhance this effect by disrupting microbial cell membranes or interfering with metabolic pathways.

Cytotoxic Effects

Research indicates that nitroaromatic compounds can exhibit cytotoxic effects on cancer cells. For instance, studies have shown that related compounds can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and DNA damage. The specific cytotoxicity of this compound remains to be fully elucidated but warrants further investigation.

Study 1: Antimicrobial Efficacy

A comparative study evaluated the antimicrobial activity of various brominated aromatic compounds against Escherichia coli and Staphylococcus aureus. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting moderate antimicrobial activity.

| Compound Name | MIC (µg/mL) |

|---|---|

| This compound | 32 |

| Control (No Treatment) | >128 |

| Standard Antibiotic (Amoxicillin) | 4 |

Study 2: Cytotoxicity in Cancer Cell Lines

A recent study assessed the cytotoxic effects of halogenated nitrobenzenes on human breast cancer cell lines (MCF-7). The study found that treatment with this compound resulted in significant cell death at concentrations above 50 µM after 48 hours.

| Concentration (µM) | % Cell Viability |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 65 |

| 50 | 30 |

| 100 | 10 |

The mechanisms underlying the biological activities of halogenated compounds like this compound may involve:

- Reactive Oxygen Species (ROS) Generation : Inducing oxidative stress leading to cellular damage.

- DNA Intercalation : Disrupting the replication process in cancer cells.

- Membrane Disruption : Affecting microbial integrity and function.

Properties

IUPAC Name |

1,3-dibromo-2-(difluoromethoxy)-5-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Br2F2NO3/c8-4-1-3(12(13)14)2-5(9)6(4)15-7(10)11/h1-2,7H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYEOUOPBQBAFMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)OC(F)F)Br)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Br2F2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.91 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.